molecular formula C46H51F3N6O8S2 B3017707 (6-(1-((6-甲氧基吡啶-3-基)甲基)哌啶-4-基)-1H-苯并[d]咪唑-2-基)(4-(4-(三氟甲基)苄基)哌嗪-1-基)甲甲酮双(4-甲苯磺酸酯) CAS No. 1640294-30-9

(6-(1-((6-甲氧基吡啶-3-基)甲基)哌啶-4-基)-1H-苯并[d]咪唑-2-基)(4-(4-(三氟甲基)苄基)哌嗪-1-基)甲甲酮双(4-甲苯磺酸酯)

货号 B3017707
CAS 编号: 1640294-30-9
分子量: 937.06
InChI 键: KDMGCEXVMOJAAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)," is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components, such as pyridine, piperidine, benzimidazole, and piperazine rings, which are often found in pharmacologically active compounds. The presence of a trifluoromethyl group and methanone bis(4-methylbenzenesulfonate) suggests potential for interactions with biological targets, possibly as an inhibitor or receptor antagonist.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings, introduction of the methoxypyridinyl and trifluoromethylbenzyl groups, and the final assembly of these components into the complete structure. The process would require careful control of reaction conditions to ensure selectivity and yield. The use of isocyanides, benzoylformic acids, and semicarbazones in Ugi reactions, as described in the synthesis of related compounds , could be a potential strategy for assembling some of the core structures.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its heterocyclic rings and the spatial arrangement of its substituents. The benzimidazole and pyridine rings could be involved in pi-pi stacking interactions, while the piperidine and piperazine rings might adopt chair or boat conformations that influence the overall three-dimensional shape of the molecule. The X-ray diffraction structure of related compounds has shown the importance of such conformations and the presence of hydrogen bonding in the solid state .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The methanone group could undergo nucleophilic addition reactions, while the heterocyclic nitrogen atoms might participate in coordination with metal ions or act as hydrogen bond donors or acceptors. The presence of the methoxypyridinyl group could lead to electrophilic aromatic substitution reactions, similar to the addition of imidazole and benzimidazole to quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, which could be enhanced by the presence of the methanone bis(4-methylbenzenesulfonate) moiety, as seen in the aqueous solubility improvement of related compounds . The thermal stability would be another important property, as indicated by the thermal analysis of structurally similar compounds . The compound's optical properties, such as UV/Vis absorption and fluorescence, would be influenced by its conjugated system and heteroatoms, which could also affect its electronic properties, including the HOMO-LUMO gap .

科学研究应用

抗菌活性

(6-(1-((6-甲氧基吡啶-3-基)甲基)哌啶-4-基)-1H-苯并[d]咪唑-2-基)(4-(4-(三氟甲基)苄基)哌嗪-1-基)甲甲酮双(4-甲苯磺酸酯)在抗菌应用中显示出潜力。Patel、Agravat 和 Shaikh (2011) 合成了具有可变且适度抗菌活性的相关化合物,针对细菌和真菌。这些化合物展示了开发新的抗菌剂的潜力 (Patel、Agravat 和 Shaikh,2011)

抗增殖活性

Prasad 等人 (2018) 探索了相关化合物的抗增殖活性,提供了潜在癌症治疗应用的见解。他们的工作包括分子相互作用的结构表征和分析 (Prasad 等人,2018)

作为抗精神病剂的潜力

Raviña 等人 (2000) 评估了一系列与查询化合物结构相似的化合物作为抗精神病剂的潜力。他们证明了对多巴胺和血清素受体的亲和力,表明在治疗精神疾病中具有潜在应用 (Raviña 等人,2000)

癌症治疗应用

Richter 等人 (2023) 报告了一种与查询结构相关的化合物,该化合物是在合成抗结核剂的副产物中获得的。这表明在癌症治疗中具有多种应用潜力 (Richter 等人,2023)

癌症治疗中的药代动力学

Teffera 等人 (2013) 研究了与查询化合物密切相关的新型间变性淋巴瘤激酶抑制剂,用于其在癌症治疗中的应用。他们的研究重点是药代动力学,突出了该化合物在靶向癌症治疗中的潜力 (Teffera 等人,2013)

相关物质的合成

江西 (2014) 合成了 iloperidone 的相关物质,表明该化合物在开发新药中的潜力 (江西,2014)

属性

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGCEXVMOJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51F3N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)

Q & A

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: ASP4132 acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, ASP4132 inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions ASP4132 exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that ASP4132's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, ASP4132 preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

Q3: What were the key challenges encountered with the initial compound (ASP4132) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, ASP4132, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of ASP4132 as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that ASP4132 effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for ASP4132, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for ASP4132 ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。